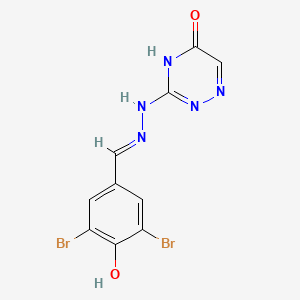
(E)-3-(2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one typically involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with a hydrazine derivative, followed by cyclization with a triazine precursor. The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness, and may include additional steps such as purification by recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Halogen atoms (bromine) can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized triazine compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-3-(2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one is studied for its potential as a building block for more complex molecules and its reactivity in various chemical transformations.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers investigate its interactions with biological targets and its potential as a lead compound for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, including its ability to inhibit specific enzymes or pathways involved in disease processes.
Industry
Industrially, this compound may be used in the development of agrochemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-3-(2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit enzyme activity by binding to the active site or interfere with cellular processes by interacting with specific proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazine derivatives such as:
- 2,4,6-trisubstituted-1,3,5-triazines
- Benzylidene hydrazine derivatives
- Halogenated phenolic compounds
Uniqueness
(E)-3-(2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other triazine derivatives.
Propriétés
IUPAC Name |
3-[(2E)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N5O2/c11-6-1-5(2-7(12)9(6)19)3-13-16-10-15-8(18)4-14-17-10/h1-4,19H,(H2,15,16,17,18)/b13-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOLPJJTHHOECA-QLKAYGNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C=NNC2=NN=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1Br)O)Br)/C=N/NC2=NN=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[7-(CARBAMOYLMETHOXY)-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL]OXY}ACETAMIDE](/img/structure/B7738879.png)
![7-(2-oxo-2-phenylethoxy)-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B7738884.png)
![3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[(1E)-(3-ethoxy-4-hydroxyphenyl)methylene]propanohydrazide](/img/structure/B7738895.png)
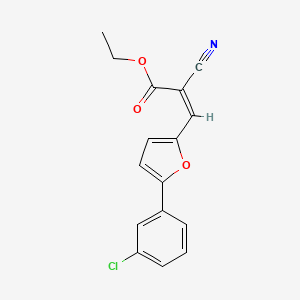
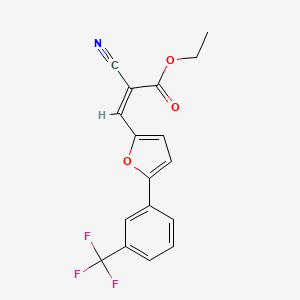
![2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N'-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE](/img/structure/B7738905.png)
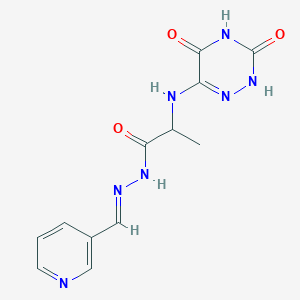
![3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE](/img/structure/B7738916.png)

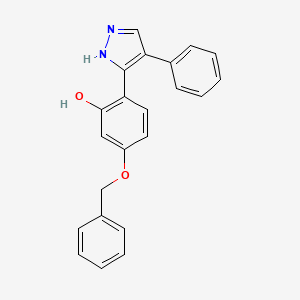
![3-[[2-(2-Bromo-4-methylphenoxy)acetyl]amino]benzoic acid](/img/structure/B7738935.png)
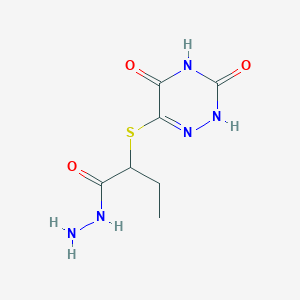
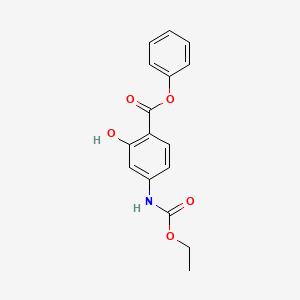
![3-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one](/img/structure/B7738957.png)
